
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is a heterocyclic organic compound It is characterized by a pyran ring substituted with a chlorine atom and an isobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran typically involves the reaction of a suitable pyran precursor with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom into the pyran ring. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 6-(2-methylpropyl)-3,6-dihydro-2H-pyran.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Pyranones
Reduction: 6-(2-methylpropyl)-3,6-dihydro-2H-pyran
Substitution: Various substituted pyran derivatives
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated pyrans on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom and the pyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(2-methylpropyl)pyrimidine
- 4-Chloro-6-(2-methylpropyl)pyridine
- 4-Chloro-6-(2-methylpropyl)pyrazine
Comparison
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is unique due to its pyran ring structure, which distinguishes it from pyrimidine, pyridine, and pyrazine derivatives. The presence of the chlorine atom and the isobutyl group also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
562810-12-2 |
|---|---|
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
4-chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H15ClO/c1-7(2)5-9-6-8(10)3-4-11-9/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
BLYMZBRPGFTZER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C=C(CCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
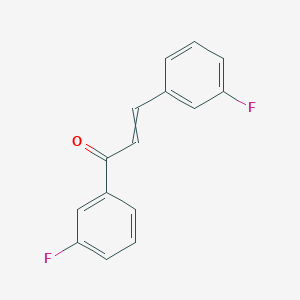
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
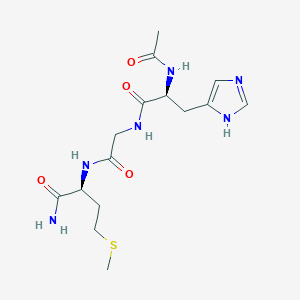
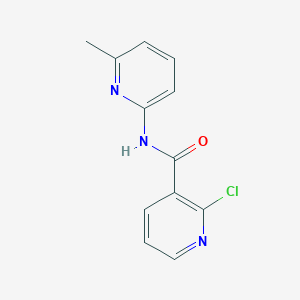
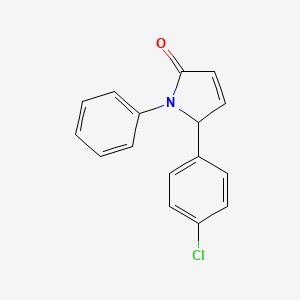
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
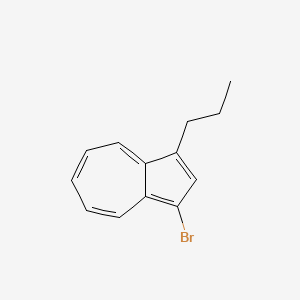
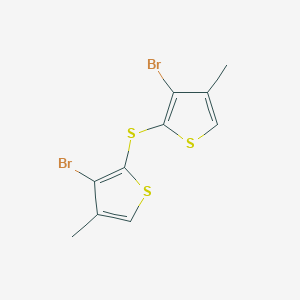
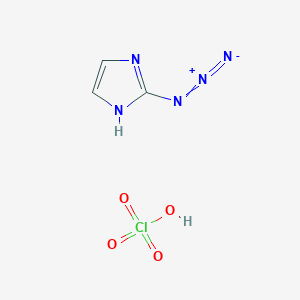
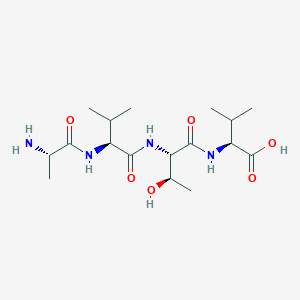
![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)
